![molecular formula C21H24ClN3O7S B13649748 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13649748.png)
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O7S and its molecular weight is 497.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; hydrochloride is a complex chemical with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The compound can be characterized by its molecular formula and weight:
- Molecular Formula : C₁₇H₁₈N₂O₅S
- Molecular Weight : 366.39 g/mol
Structure Representation
The structure of the compound includes several functional groups that contribute to its biological activity. The presence of a dioxole ring and thiazolidine structure suggests potential interactions with various biological targets.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on synthesized derivatives indicated that compounds with a similar structure exhibited moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound was assessed for its Minimum Inhibitory Concentration (MIC) values, revealing promising results in inhibiting bacterial growth .
- Cholinesterase Inhibition : Research on related compounds indicated effective inhibition of AChE and BChE, with IC50 values suggesting a potential role in Alzheimer's disease management. For example, a related compound showed IC50 values of 46.42 µM against BChE .
- Docking Studies : Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets, providing insights into its pharmacodynamics and potential therapeutic applications .
Data Table
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
To optimize synthesis, focus on reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, refluxing in polar aprotic solvents (e.g., dichloromethane) under inert atmospheres can enhance intermediate stability. Purification via recrystallization or chromatography using gradients of ethyl acetate and hexane may improve purity . Kinetic studies of intermediate steps (e.g., acylation of the bicyclic core) can identify rate-limiting stages for optimization.
Q. What characterization techniques are critical for confirming the compound’s structural integrity?
Use a combination of spectroscopic methods:
- NMR (¹H, ¹³C, and 2D-COSY) to verify stereochemistry and substituent positions .
- IR spectroscopy to confirm functional groups (e.g., β-lactam carbonyl stretch near 1770 cm⁻¹) .
- High-resolution mass spectrometry (HR-MS) for molecular formula validation .
- X-ray crystallography (if crystalline) to resolve ambiguities in bicyclic ring conformation .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies should assess degradation pathways (e.g., β-lactam ring hydrolysis) using accelerated aging experiments. For example:
- pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C in dry form) . Storage recommendations include lyophilization and storage under argon at -20°C to minimize hydrolysis .
Q. What experimental designs are suitable for screening its biological activity against resistant bacterial strains?
Use standardized microbiological assays:
- Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects .
- Synergy testing with β-lactamase inhibitors (e.g., clavulanic acid) to assess resistance mitigation .
Q. How can stereochemical purity be validated given the compound’s multiple chiral centers?
Employ chiral chromatography (e.g., Chiralpak® columns) with polar mobile phases to separate enantiomers. Compare retention times with authentic standards . Circular dichroism (CD) spectroscopy can also confirm optical activity correlated to stereochemical configuration .
Advanced Research Questions
Q. What molecular mechanisms underlie its antibacterial activity, particularly against β-lactam-resistant pathogens?
Mechanistic studies should focus on:
- Penicillin-binding protein (PBP) affinity : Use fluorescent Bocillin FL binding assays to quantify target engagement .
- β-lactamase inhibition : Measure IC₅₀ values against TEM-1 or SHV-1 enzymes via nitrocefin hydrolysis assays .
- Membrane permeability : Utilize liposome encapsulation studies with fluorescent probes to assess penetration in Gram-negative bacteria .
Q. How does the stereochemistry at the 2S,5R,6R positions influence its pharmacological profile?
Stereochemical variations can alter binding to PBPs. Comparative studies using diastereomers or enantiomers are critical:
- Molecular docking (e.g., AutoDock Vina) to predict binding poses in PBPs .
- In vitro MIC comparisons between stereoisomers to correlate configuration with activity .
- Pharmacokinetic profiling to assess differences in absorption and half-life .
Q. What advanced analytical methods can resolve contradictions in reported bioactivity data?
Discrepancies in MIC values (e.g., reports variable activity against P. aeruginosa) may arise from strain-specific resistance mechanisms. Mitigate this by:
- Whole-genome sequencing of bacterial isolates to identify resistance genes .
- Metabolomic profiling to detect bacterial stress responses (e.g., ROS production) .
- Standardized CLSI/EUCAST protocols to ensure reproducibility across labs .
Q. How can in silico modeling predict the compound’s interactions with novel bacterial targets?
Use molecular dynamics (MD) simulations to study:
- Binding free energy (MM-PBSA/GBSA) to PBPs .
- Conformational flexibility of the bicyclic core during target engagement .
- Resistance mutations (e.g., PBP2a in MRSA) to guide structure-activity relationship (SAR) studies .
Q. What strategies are effective for identifying and characterizing its metabolic byproducts?
Apply LC-MS/MS with stable isotope labeling to track metabolic pathways:
- Phase I metabolism : Incubate with liver microsomes to identify hydroxylation or hydrolysis products .
- Phase II metabolism : Screen for glucuronidation or glutathione adducts .
- Toxicology assays (e.g., Ames test) to assess mutagenicity of major metabolites .
Properties
Molecular Formula |
C21H24ClN3O7S |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H |
InChI Key |
FXXSETTYJSGMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.